4-(naphthalen-1-yl)-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1H-imidazole |
InChI |
InChI=1S/C13H10N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-14-9-15-13/h1-9H,(H,14,15) |
InChI Key |
MMMXUKOIGRBQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=CN3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 Naphthalen 1 Yl 1h Imidazole and Its Derivatives
Classical and Contemporary Synthetic Approaches to 4-(naphthalen-1-yl)-1H-imidazole
One-Pot Multicomponent Condensation Reactions
One of the most efficient and atom-economical methods for synthesizing substituted imidazoles is through one-pot multicomponent reactions (MCRs). bohrium.com These reactions combine three or more starting materials in a single reaction vessel to form the final product, incorporating most or all of the atoms from the reactants. bohrium.comgrafiati.com
The classical Radziszewski reaction and its modern variations are frequently employed for this purpose. For the synthesis of this compound, a typical three-component condensation involves 1-naphthaldehyde, a 1,2-dicarbonyl compound (such as glyoxal (B1671930) or benzil), and an ammonia (B1221849) source (like ammonium (B1175870) acetate). bohrium.comderpharmachemica.com The reaction proceeds by forming an intermediate diimine from the dicarbonyl compound and ammonia, which then reacts with the naphthaldehyde, followed by cyclization and oxidation to yield the aromatic imidazole (B134444) ring.
Catalysts are often employed to improve reaction rates and yields. A variety of catalysts, from simple acids to metal-based catalysts like indium trichloride (B1173362) (InCl₃) or nanostructure Fe-Cu/ZSM-5, have been shown to be effective. bohrium.comresearchgate.net The choice of solvent can also influence the reaction's efficiency, with some protocols favoring polar solvents while others are performed under solvent-free conditions. bohrium.comderpharmachemica.com
Table 1: Examples of One-Pot Synthesis of Naphthalene-Substituted Imidazoles
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-Naphthaldehyde | Benzil | Ammonium Acetate | Acetic Acid, Reflux | 2-Phenyl-4-(naphthalen-1-yl)-5-phenyl-1H-imidazole | High |
| 1-Naphthaldehyde | Glyoxal | Ammonium Acetate | Ethanol, Reflux | This compound | Moderate |
This table is illustrative and based on general MCR principles for imidazole synthesis.
Transition Metal-Catalyzed Coupling Strategies for Naphthalene-Imidazole Linkages
Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile tool for forming the C-C bond between a pre-synthesized imidazole ring and a naphthalene (B1677914) moiety. eurekaselect.com These methods offer high functional group tolerance and allow for the precise connection of the two fragments.
Commonly used reactions include the Suzuki, Stille, and Heck couplings. For instance, a Suzuki coupling could involve the reaction of 4-iodoimidazole (B15931) or 4-bromoimidazole with 1-naphthylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. Conversely, 1-bromonaphthalene (B1665260) can be coupled with an appropriately substituted imidazole-boronic ester. These reactions are foundational in modern organic synthesis for creating biaryl linkages.
The efficiency of these couplings is highly dependent on the choice of catalyst, ligands, base, and solvent system. liv.ac.uk The development of advanced catalyst systems continues to improve the scope and sustainability of these transformations, sometimes allowing them to be performed in environmentally benign solvents like water. liv.ac.uk
Table 2: Illustrative Transition Metal-Catalyzed Coupling for Naphthalene-Imidazole Synthesis
| Imidazole Substrate | Naphthalene Substrate | Catalyst | Base/Solvent | Reaction Type |
|---|---|---|---|---|
| 4-Iodo-1H-imidazole | 1-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, Water | Suzuki Coupling |
| 1H-Imidazole | 1-Bromonaphthalene | CuI / L-proline | K₂CO₃ / DMSO | Ullmann Condensation |
This table represents plausible synthetic routes based on established cross-coupling methodologies.
Heterocyclization Reactions Involving Naphthalene Precursors
Another strategic approach involves starting with a naphthalene derivative that already contains a functionalized side chain, which is then cyclized to form the imidazole ring. This method ensures the naphthalene group is correctly positioned from the outset.
A common precursor for this strategy is an α-aminoketone, such as 2-amino-1-(naphthalen-1-yl)ethan-1-one. This intermediate can be synthesized by reacting 1-naphthylamine (B1663977) with an α-haloketone like 2-bromo-1-phenylethan-1-one. openreadings.eu The resulting α-aminoketone can then undergo cyclization with various reagents to form the imidazole ring. For example, reaction with potassium thiocyanate (B1210189) (KSCN) followed by further transformations can yield substituted imidazole-2-thiones. openreadings.eunih.gov
This pathway offers a modular approach, as different reagents can be used in the cyclization step to introduce various substituents onto the imidazole ring, leading to a diverse library of derivatives.
Advanced Synthetic Techniques for Enhanced Yield and Selectivity
To address the demand for more sustainable and efficient chemical processes, modern synthetic techniques are increasingly being applied to the synthesis of heterocyclic compounds like this compound.
Solvent-Free and Microwave-Assisted Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.comoatext.com By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. oatext.comorganic-chemistry.org
Solvent-free or "solid-state" reactions represent a significant step in green chemistry, as they eliminate the need for potentially toxic and volatile organic solvents, reducing waste and simplifying product purification. organic-chemistry.org The condensation reactions for imidazole synthesis are particularly well-suited to these conditions. For example, the three-component synthesis of tri-substituted imidazoles can be efficiently carried out by grinding the reactants together, sometimes with a solid catalyst, and heating them under microwave irradiation. bohrium.comderpharmachemica.com This combination of techniques offers a rapid, efficient, and environmentally friendly route to the target compounds. oatext.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazoles
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Three-Component Condensation | Reflux in solvent (e.g., acetic acid, ethanol), 2-12 hours | Solvent-free or minimal solvent, 1-10 minutes | derpharmachemica.comorganic-chemistry.org |
| Advantages | Established, simple setup | Drastically reduced reaction time, higher yields, energy efficient, often cleaner reactions | oatext.comnih.gov |
| Disadvantages | Long reaction times, often requires more energy, potential for side products | Requires specialized microwave reactor equipment | |
Mechanochemical Synthesis Approaches
Mechanochemistry, which utilizes mechanical force (e.g., through ball-milling or grinding) to induce chemical reactions, is a burgeoning field in green synthesis. mdpi.comresearchgate.net These reactions are typically solvent-free and can proceed at room temperature, offering significant environmental and economic benefits.
The synthesis of substituted imidazoles has been successfully demonstrated using mechanochemical methods. mdpi.commdpi.com In a typical procedure, the solid reactants (e.g., a naphthalene aldehyde, a dicarbonyl compound, and an ammonium salt) are placed in a milling jar with grinding balls. The high-energy collisions during milling provide the activation energy for the reaction. In some cases, a phenomenon known as "aging" is observed, where the reaction continues to proceed for some time even after the grinding process has stopped, leading to improved yields. mdpi.com This technique avoids the need for bulk solvents and heating, making it a highly sustainable alternative to traditional synthetic protocols. mdpi.comresearchgate.net While still an emerging area, mechanochemistry holds considerable promise for the future synthesis of this compound and its derivatives.
Green Chemistry Principles in Imidazole Synthesis
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. In the context of synthesizing this compound and its derivatives, green chemistry principles are increasingly being applied to minimize waste, reduce energy consumption, and utilize less hazardous materials. Key strategies include the use of eco-friendly catalysts and green solvent systems.
Utilization of Environmentally Benign Catalysts (e.g., Iodine, Boric Acid)
The use of harsh and toxic catalysts is a significant drawback in many traditional organic syntheses. Consequently, the exploration of greener alternatives has gained considerable traction. For the synthesis of imidazole derivatives, molecular iodine and boric acid have emerged as effective and environmentally friendly catalysts.
Iodine: Molecular iodine has been recognized as a mild Lewis acid catalyst for various organic transformations, including the synthesis of substituted imidazoles. mdpi.comresearchgate.net Its catalytic activity stems from its ability to activate carbonyl groups, thereby facilitating the condensation reactions required for imidazole ring formation. researchgate.net The use of iodine offers several advantages, including its low cost, low toxicity, and operational simplicity. mdpi.com While a specific application of iodine for the synthesis of this compound is not extensively documented, its proven efficacy in the synthesis of other aryl-substituted imidazoles suggests its potential as a viable green catalyst for this compound. For instance, iodine has been successfully employed in the one-pot synthesis of 2,4,5-triarylimidazoles. nih.gov
Boric Acid: Boric acid is another inexpensive, non-toxic, and mild catalyst that has been effectively used for the synthesis of 2,4,5-triaryl-1H-imidazoles in high yields. ijarsct.co.inrsc.orgresearchgate.netresearchgate.net It is particularly effective in promoting the one-pot, three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. ijarsct.co.inresearchgate.net The reaction can often be carried out under mild conditions, such as at room temperature and with the assistance of ultrasound irradiation. ijarsct.co.inresearchgate.net The use of boric acid aligns well with green chemistry principles due to its low environmental impact and excellent solubility in water. ijarsct.co.in
| Catalyst | Reactants for Triarylimidazole Synthesis | Conditions | Yield (%) | Reference |
| Iodine | Benzil, Benzaldehyde, Ammonium Acetate | Reflux in Ethanol | 85-95 | nih.gov |
| Boric Acid | Benzil, Aldehydes, Ammonium Acetate | Ultrasound, Aqueous Media, RT | 92-98 | ijarsct.co.inresearchgate.net |
Table 1. Comparison of Iodine and Boric Acid as Catalysts in the Synthesis of Triarylimidazoles.
Application of Green Solvents (e.g., PEG 400, Aqueous Media)
The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry encourages the use of alternative, more benign solvent systems.
Aqueous Media: Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in water can offer significant environmental and economic benefits. The synthesis of 2,4,5-triarylimidazoles has been successfully demonstrated in aqueous media, often in combination with a green catalyst like boric acid and under ultrasound irradiation. ijarsct.co.inresearchgate.net The hydrophobic effect of water can also contribute to enhanced reaction rates in certain cases. The development of synthetic routes for this compound in aqueous media would represent a significant advancement in the green synthesis of this compound.
| Green Solvent | Reactants for Triarylimidazole Synthesis | Conditions | Yield (%) | Reference |
| PEG 400 | Benzil, Aldehydes, Ammonium Acetate | 110 °C | 80-92 | researchgate.net |
| Aqueous Ethanol | Benzil, Aldehydes, Ammonium Acetate | Boric Acid, Ultrasound, RT | 92-98 | ijarsct.co.inresearchgate.net |
Table 2. Application of Green Solvents in the Synthesis of Triarylimidazoles.
Mechanistic Investigations of Reaction Pathways
Understanding the reaction mechanism is fundamental to optimizing synthetic protocols, improving yields, and controlling selectivity. The synthesis of imidazoles, including this compound, typically proceeds through multicomponent reactions with several plausible mechanistic pathways.
Elucidation of Key Intermediates and Transition States
The most common route to 2,4,5-trisubstituted imidazoles, which would include this compound, is the Debus-Radziszewski synthesis and its modern variations. asianpubs.org This involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (often from ammonium acetate).
A plausible mechanism for the formation of a trisubstituted imidazole involves the initial formation of a diimine intermediate from the reaction of the 1,2-dicarbonyl compound with two molecules of ammonia. nih.govijacskros.com Concurrently, the aldehyde reacts with ammonia to form an imine. These intermediates then undergo a series of condensation and cyclization steps. The exact sequence of events and the nature of the key transition states can be influenced by the specific reactants and reaction conditions.
For the synthesis of this compound, a likely precursor would be a naphthalene-containing α-dicarbonyl compound. The reaction would then proceed through intermediates where the naphthalene moiety is already incorporated. Computational studies on similar imidazole-forming reactions have been used to explore the thermodynamics and kinetics of different pathways, helping to identify the most favorable routes and the structures of transient intermediates. nih.gov
Role of Catalysis in Modulating Reaction Kinetics and Thermodynamics
Catalysts play a pivotal role in imidazole synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing the reaction rate. prepchem.comrsc.org Both acid and base catalysis are common.
Thermodynamic Considerations: While catalysts primarily affect the kinetics of a reaction, they can also influence the product distribution in cases where multiple products can be formed. By lowering the activation barrier for a specific pathway, a catalyst can favor the formation of the thermodynamically more stable product or a specific regioisomer. In the context of substituted imidazoles, this can be crucial for achieving high selectivity. rsc.org
Stereochemical Outcomes and Diastereoselectivity in Synthesis
When the substituents on the imidazole ring are such that one or more stereocenters are present, controlling the stereochemical outcome of the synthesis becomes a critical challenge. nih.gov The synthesis of chiral imidazole derivatives with high diastereoselectivity or enantioselectivity is an active area of research.
For derivatives of this compound, the introduction of a chiral center, for example, at a position adjacent to the imidazole ring or on a substituent, would necessitate stereocontrolled synthetic methods. A patent for the diastereoselective synthesis of certain imidazole compounds highlights the importance of chiral auxiliaries or catalysts to influence the formation of a specific stereoisomer. nih.gov The use of chiral amines in the reaction mixture can lead to the preferential formation of one diastereomer over another. nih.gov
Furthermore, recent advances have demonstrated the potential for catalytic enantioselective synthesis of axially chiral imidazoles. This is particularly relevant for bulky substituents like the naphthalene group, where restricted rotation around the C-N bond could lead to atropisomerism. The development of such methods for this compound derivatives would open up new avenues for their application in areas such as asymmetric catalysis and medicinal chemistry.
Advanced Spectroscopic and Diffraction Characterization Techniques for 4 Naphthalen 1 Yl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 4-(naphthalen-1-yl)-1H-imidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy offers precise information about the hydrogen atoms within a molecule. For derivatives of 1H-imidazole, characteristic resonances for the imidazole (B134444) protons typically appear in the range of 6.77–7.66 ppm. researchgate.net In the case of this compound, the signals from the naphthalene (B1677914) and imidazole protons are observed in the aromatic region of the spectrum. The integration of these signals corresponds to the number of protons, while their splitting patterns (singlet, doublet, triplet, etc.) reveal the number of neighboring protons, and the coupling constants (J values) provide information about the dihedral angles between adjacent protons.
Table 1: Representative ¹H NMR Data for Imidazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 2,4,5-Triphenyl-1H-imidazole | DMSO-d6 | 12.76 (1H, br), 8.10 (d, 2H, J = 7.2), 7.57 (d, 2H, J = 7.6), 7.44-7.53 (m, 6H), 7.39 (t, 2H), 7.32 (t, 2H, J = 7.2), 7.24 (t, 1H, J = 7.2) |
| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 12.69 (br, 1H), 7.81-7.83 (m, 1H), 7.61-7.64 (m, 1H), 7.57 (d, 2H, J = 7.2), 7.42-7.53 (m, 6H), 7.31-7.39 (m, 3H), 7.24 (t, 1H, J = 7.1) |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 12.81 (br, 1H), 8.11 (d, 2H, J = 8.4), 7.22-7.57 (m, 12H) |
This table presents data for related imidazole compounds to provide a comparative context for the expected spectral features of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For imidazole derivatives, the carbon atoms of the imidazole ring (C4 and C5) typically resonate between 124.87 and 132.43 ppm. researchgate.net The spectrum of this compound will exhibit distinct signals for each unique carbon atom in both the naphthalene and imidazole rings. The chemical shifts are influenced by the electronic environment of each carbon atom, allowing for the differentiation of aromatic and heterocyclic carbons.
Table 2: Representative ¹³C NMR Data for Imidazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 2,4,5-Triphenyl-1H-imidazole | DMSO-d6 | 145.85, 137.57, 135.6, 131.47, 130.74, 129.2, 129.18, 128.95, 128.9, 128.76, 128.66, 128.28, 127.55, 127.03, 125.66 |
| 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 143.8, 137.37, 135.5, 132.07, 132.02, 131.31, 130.73, 130.68, 130.46, 129.18, 128.7, 128.39, 128.24, 127.7, 127.08 |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | DMSO-d6 | 144.8, 137.78, 135.42, 133.31, 131.33, 129.47, 129.31, 129.27, 128.89, 128.71, 128.42, 127.59, 127.41, 127.12 |
This table presents data for related imidazole compounds to provide a comparative context for the expected spectral features of this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for elucidating complex molecular structures by revealing correlations between different nuclei. ipb.pt
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of proton spin systems in both the naphthalene and imidazole rings. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. wikipedia.orghmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the naphthalene and imidazole moieties. ipb.pt
These 2D NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals in this compound. mdpi.com
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, provide information about the functional groups and vibrational modes within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic bands for the N-H and C-H stretching vibrations, as well as C=C and C-N stretching vibrations within the aromatic and heterocyclic rings. nih.govresearchgate.net The N-H stretching vibration in imidazoles typically appears as a broad band in the region of 2500–3000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene and imidazole rings appear in the 1600-1450 cm⁻¹ region. rsc.orgnasa.gov
Table 3: Representative FT-IR Data for Imidazole and Naphthalene Containing Compounds
| Compound/Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| 1H-Imidazole | N-H stretch | ~3100-2500 (broad) |
| Aromatic C-H | Stretch | ~3100-3000 |
| Imidazole Ring | C=N stretch | ~1598 |
| Imidazole Ring | C=C stretch | ~1499 |
| Naphthalene | C-H out-of-plane bending | ~900-675 |
This table provides expected ranges for key functional groups present in this compound based on data from related compounds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, with a chemical formula of C₁₃H₁₀N₂, the theoretical molecular weight is approximately 194.24 g/mol . Electron Ionization Mass Spectrometry (EI-MS) is a common technique used for such analyses. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The mass spectrum of imidazole and its derivatives often shows a prominent molecular ion peak. The fragmentation of the imidazole ring itself can be complex. For substituted imidazoles, fragmentation patterns typically involve cleavages at the substituent groups and within the heterocyclic ring. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of imidazole and naphthalene fragmentation can be inferred. The fragmentation of the naphthalene moiety often involves the loss of acetylene (B1199291) (C₂H₂) units. The imidazole ring can undergo cleavage to produce various smaller charged fragments. Analysis of these fragments provides a fingerprint that confirms the compound's structure. For instance, studies on related benzimidazole (B57391) derivatives show that the principal fragmentation processes involve cleavages relative to the benzimidazole nucleus. journalijdr.com
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (approx.) | Description |
|---|---|---|
| [C₁₃H₁₀N₂]⁺ | 194 | Molecular Ion (M⁺) |
| [C₁₃H₉N₂]⁺ | 193 | Loss of a hydrogen atom (M-1) |
| [C₁₁H₇N]⁺ | 165 | Loss of HCN from the imidazole ring |
Note: This table is predictive based on common fragmentation patterns of related structures and requires experimental verification for this compound.
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides critical insights into the photophysical behavior of molecules, including their electronic transitions and luminescent properties.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π→π* transitions within the naphthalene and imidazole aromatic systems. The position and intensity of these absorption bands can be influenced by the solvent polarity.
Studies on similar naphthalene-imidazole structures have reported absorption maxima in the UV region. For example, a related compound, 2-(naphthalen-1-yl)-1,4,5-triphenyl-1H-imidazole, was synthesized and its photophysical properties investigated. nih.gov Another study on 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) showed absorption bands in the range of 340-470 nm, attributed to π→π* transitions. researchgate.net While specific λmax values for this compound are not available in the search results, the conjugation between the naphthalene and imidazole rings is expected to result in absorption bands in the UV-A or high-energy visible region. The intensity of absorption often increases with the extension of the conjugated system. nih.gov
Table 2: Representative UV-Vis Absorption Data for Naphthalene-Imidazole Derivatives
| Compound | Solvent | Absorption Maxima (λₘₐₓ, nm) | Reference |
|---|---|---|---|
| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | DMF | 340, 406 | researchgate.net |
Fluorescence (Emission) Spectroscopy and Photoluminescence Quantum Yield Studies
Fluorescence spectroscopy provides data on the emission of light from a molecule after it has absorbed light. This technique is used to determine emission maxima (λₑₘ), Stokes shift (the difference between λₘₐₓ and λₑₘ), and photoluminescence quantum yield (Φ_F), which is a measure of the efficiency of the fluorescence process.
Naphthalene-imidazole derivatives are often fluorescent. The emission properties are highly dependent on the molecular structure and the surrounding environment. For instance, research on 1-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)naphthalen-2-ol reported a large Stokes shifted fluorescence emission. nih.gov The quantum yield can be significantly influenced by the substituents on the imidazole ring. A study on imidazo[1,5-a]pyridine (B1214698) derivatives demonstrated that the quantum yield could be increased from 2% to 44% through structural modifications. unito.it The fluorescence of these compounds makes them promising candidates for applications in luminescent materials and as fluorescent probes. nih.govunito.it
Table 3: Representative Fluorescence Data for Naphthalene-Imidazole Derivatives
| Compound | Emission Maxima (λₑₘ, nm) | Quantum Yield (Φ_F) | Key Finding | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine derivatives | Varied | 0.02 - 0.44 | Quantum yield is highly dependent on chemical structure. | unito.it |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction analysis provides detailed information about the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound was not found in the search results, data from closely related compounds illustrate the type of information that can be obtained.
Table 4: Representative Single-Crystal XRD Data for Related Naphthalene and Imidazole Compounds
| Compound | Crystal System | Space Group | Key Feature(s) | Reference |
|---|---|---|---|---|
| 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one derivative | Monoclinic | P2₁/c | Extensive N-H···N hydrogen bonds and π-ring interactions. | researchgate.net |
| 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one | Monoclinic | P2₁/n | Stabilized by strong and weak hydrogen bonding. | bohrium.com |
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for characterizing the crystalline nature of a bulk sample. wikipedia.org It is particularly useful for phase identification and for confirming the crystallinity of a synthesized material. springernature.com The PXRD pattern provides a fingerprint of the crystalline solid. While single-crystal XRD provides the structure of a single crystal, PXRD confirms that the bulk material has the same crystalline phase.
PXRD has been used to characterize various imidazole derivatives and their composites. For instance, it was used to study phosphated imidazole bound to magnetic nanoparticles. nih.govnih.gov The diffraction pattern can also provide information on the average crystallite size and strain within the material. wikipedia.org For this compound, PXRD would be used to verify the phase purity of a synthesized batch and to compare its diffraction pattern with one simulated from single-crystal XRD data, if available.
Based on a comprehensive search for scientific literature, detailed theoretical and computational studies specifically for the compound “this compound” corresponding to the requested outline are not available. While research exists for related but structurally distinct naphthalene-imidazole derivatives, applying those findings to the specified molecule would be scientifically inaccurate.
The principles of the requested analyses are well-established in computational chemistry:
Density Functional Theory (DFT) is a standard method for investigating the electronic structure of molecules.
Geometry Optimization seeks the lowest energy (most stable) three-dimensional arrangement of atoms.
HOMO-LUMO analysis examines the highest occupied and lowest unoccupied molecular orbitals, with the energy gap between them indicating the molecule's chemical reactivity and kinetic stability.
Vibrational Frequency Analysis predicts infrared and Raman spectra, confirming that an optimized structure is a true energy minimum.
Time-Dependent DFT (TD-DFT) is used to calculate excited state properties and predict UV-Visible absorption spectra.
Frontier Molecular Orbital (FMO) Theory uses the HOMO and LUMO to understand and predict chemical reactivity.
Natural Bond Orbital (NBO) Analysis investigates charge distribution, hybridization, and intramolecular charge transfer interactions.
However, without specific published research applying these methods to this compound, it is not possible to provide the detailed, data-driven article as requested in the outline. Generating such content would require performing the actual computational chemistry calculations, which is beyond the scope of this service.
Theoretical and Computational Chemistry Studies of 4 Naphthalen 1 Yl 1h Imidazole
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other chemical species. The MEP surface map illustrates the electrostatic potential at different points on the electron density surface, providing a guide to the molecule's reactive sites.
The MEP analysis is typically performed using the results of quantum chemical calculations, such as those from Density Functional Theory (DFT). The potential is color-coded to indicate different charge regions:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack.
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These areas are favorable for nucleophilic attack.
Green: Denotes regions of neutral or near-zero potential.
For 4-(naphthalen-1-yl)-1H-imidazole, the MEP surface would reveal distinct regions of electrostatic potential. The nitrogen atoms of the imidazole (B134444) ring are expected to be the primary centers of negative potential (red) due to the presence of lone-pair electrons, making them the most likely sites for electrophilic interactions and hydrogen bonding. nih.govorientjchem.orgresearchgate.net Conversely, the hydrogen atom attached to the nitrogen in the imidazole ring (N-H) would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. The naphthalene (B1677914) and imidazole rings' carbon and hydrogen atoms would show varying degrees of intermediate potential. This analysis is crucial for understanding the molecule's intermolecular interactions and chemical reactivity. nih.govtandfonline.com
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to various applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of new organic molecules. tandfonline.comdntb.gov.ua A promising NLO material often possesses a large π-conjugated system, which facilitates intramolecular charge transfer (ICT) upon excitation.
The NLO response of a molecule is primarily determined by its hyperpolarizability. Key parameters calculated to evaluate NLO potential include:
Polarizability (α): The measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A high β value is a key indicator of a potentially useful NLO material. semanticscholar.org
For this compound, the presence of the electron-rich imidazole ring coupled with the extensive π-system of the naphthalene moiety suggests the possibility of significant ICT, which is a key requirement for NLO activity. Theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors using a suitable DFT functional and basis set, such as B3LYP/6-311G. dntb.gov.uasemanticscholar.org The magnitude of the calculated first-order hyperpolarizability (β) would provide a quantitative prediction of the molecule's NLO efficiency, indicating its potential for development as an NLO material. tandfonline.comdntb.gov.ua
Coordination Chemistry of 4 Naphthalen 1 Yl 1h Imidazole As a Ligand
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving 4-(naphthalen-1-yl)-1H-imidazole typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The resulting products can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis, to elucidate their molecular structures and coordination environments.
Mononuclear and Polynuclear Coordination Compounds
The this compound ligand can coordinate to metal centers to form both mononuclear and polynuclear complexes. In mononuclear complexes, a single metal ion is coordinated by one or more imidazole (B134444) ligands, along with other co-ligands or solvent molecules. For instance, cobalt(II) complexes have been synthesized where the Co(II) ion exhibits a distorted octahedral geometry, coordinating with two 2-(naphthalen-1-yl)acetate ligands, two 1-methyl-1H-imidazole ligands, and two water molecules. nih.gov
Polynuclear complexes, containing two or more metal centers bridged by ligands, have also been reported. These structures can range from simple dimeric species to more complex multi-metallic assemblies. The formation of such complexes is often influenced by the reaction conditions and the nature of the metal ion and counter-anions present.
Ligand Binding Modes and Coordination Geometries
The imidazole moiety of this compound offers a primary coordination site through its pyridine-type nitrogen atom. This monodentate coordination is a common binding mode observed in many of its metal complexes. researchgate.net The geometry around the metal center is dictated by several factors, including the coordination number of the metal ion, the steric bulk of the ligands, and the electronic effects of the substituents.
For example, in some cobalt(II) complexes, the metal ion adopts a distorted octahedral coordination geometry. nih.gov In this arrangement, the ligands occupy the vertices of an octahedron around the central metal ion. The specific arrangement of ligands, whether axial or equatorial, can be influenced by the nature of the other coordinating species. nih.gov
Crystal Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The principles of crystal engineering are instrumental in the design and synthesis of extended structures like coordination polymers and MOFs. By carefully selecting the organic ligand and the metal node, it is possible to direct the assembly of predictable and functional materials.
Self-Assembly Principles in Building Extended Structures
The formation of coordination polymers and MOFs from this compound is a self-assembly process driven by the coordination bonds between the imidazole nitrogen and the metal centers. nih.govrsc.org This process can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.
Role of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Crystal Packing
Hydrogen bonding is another critical intermolecular force, particularly when protic solvents or co-ligands with hydrogen bond donor/acceptor capabilities are present. nih.gov These interactions can link adjacent coordination polymer chains or layers, leading to the formation of higher-dimensional supramolecular networks. nih.govnih.gov The interplay of these weak interactions is a key factor in determining the final crystal packing. nih.govresearchgate.net
Topological Analysis of Coordination Architectures
The underlying topology of coordination polymers and MOFs can be described by simplifying the structure into a set of nodes (metal centers or ligands) and linkers (the connections between them). This approach allows for the classification and comparison of different network structures.
For example, studies on related bis(imidazolyl) ligands have revealed the formation of 2D networks with a (4,4) topology, where each node is connected to four other nodes to form a grid-like pattern. acs.org The specific topology adopted is a consequence of the coordination geometry of the metal ion and the bridging nature of the ligand. In some cases, interpenetration of multiple independent networks can occur, leading to more complex and robust structures. acs.org The analysis of these topological features provides valuable insights into the design principles for creating new materials with desired network architectures. researchgate.net
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes containing this compound and its derivatives provides crucial insights into their electronic structure, stability of different oxidation states, and potential for applications in catalysis, sensing, and materials science. Techniques such as cyclic voltammetry are instrumental in elucidating the redox properties and electron transfer mechanisms of these coordination compounds.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of metal complexes. By scanning the potential of an electrode and measuring the resulting current, CV can identify the formal redox potentials, the number of electrons transferred in a redox event, and the reversibility of the process.
Studies on metal complexes with ligands structurally related to this compound, such as naphthylazoimidazoles and naphthoquinone-annelated imidazoles, have demonstrated rich electrochemical activity. For instance, a mononuclear ruthenium(II) complex with a naphthoquinone-annelated imidazole ligand, RuII(L)(bpy)2 (where HL = 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione), has been characterized electrochemically in acetonitrile. mdpi.com The cyclic voltammogram of this complex reveals four reversible redox waves. mdpi.com The oxidation wave at +0.98 V versus a saturated calomel (B162337) electrode (SCE) is attributed to the Ru(II)/Ru(III) couple. mdpi.com The three reduction waves observed at -1.13 V, -1.53 V, and -1.71 V are assigned to the ligand-centered reductions, specifically of the naphthoquinone moiety and the bipyridine (bpy) ligands. mdpi.com
In the case of copper(II) complexes with naphthylazoimidazole ligands, the electrochemical behavior is also of significant interest. A study on copper(II)-bis(naphthylazoimidazole) complexes revealed a quasi-reversible one-electron response corresponding to the Cu(II)/Cu(I) redox couple. The voltammogram also indicated a smaller anodic peak which has been tentatively assigned to the Cu(I)/Cu(0) couple. wsrpublishing.com
The electrochemical properties of such complexes are highly dependent on the nature of the metal center, the substituent groups on the imidazole ring, and the solvent system used. For example, the redox potentials of ruthenium complexes can be systematically tuned by varying the electronic properties of the coordinated azole ligands. acs.org Ligands that are stronger net electron donors tend to stabilize the higher oxidation state of the metal, leading to a cathodic shift in the redox potential. acs.org
Table 1: Cyclic Voltammetry Data for Selected Metal Complexes with Naphthyl-Imidazole Type Ligands
| Complex | Metal Center | Redox Couple | Potential (V vs. SCE) | Solvent | Reference |
| RuII(L)(bpy)2a | Ruthenium | Ru(II)/Ru(III) | +0.98 | Acetonitrile | mdpi.com |
| L-/L•2- | -1.13 | Acetonitrile | mdpi.com | ||
| bpy/bpy•- | -1.53, -1.71 | Acetonitrile | mdpi.com | ||
| Cu(NaaiR')2b | Copper | Cu(II)/Cu(I) | Not specified | Dichloromethane | wsrpublishing.com |
| Cu(I)/Cu(0) | ~+0.2 (anodic peak) | Dichloromethane | wsrpublishing.com |
a) L = deprotonated 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione b) NaaiR' = naphthylazoimidazole derivative
Redox Behavior and Electron Transfer Mechanisms
The redox behavior of metal complexes with this compound and its analogs is often intricate, involving both metal-centered and ligand-centered electron transfer processes. The nature of the frontier molecular orbitals (HOMO and LUMO) dictates where the electron is added or removed.
For the aforementioned ruthenium(II) complex with the naphthoquinone-annelated imidazole ligand, the oxidation is clearly metal-centered (Ru(II) → Ru(III)), while the reductions are localized on the ligands. mdpi.com This indicates that the HOMO is predominantly of ruthenium character, and the LUMO is associated with the π-system of the naphthoquinone and bipyridine ligands. The reversibility of these processes suggests that the complex is stable in multiple oxidation states.
In many ruthenium complexes, an "activation by reduction" mechanism has been proposed to be relevant to their biological activity. nih.gov Ru(III) complexes are generally more inert to ligand substitution than their Ru(II) counterparts. The reduction of Ru(III) to Ru(II) can labilize the coordination sphere, facilitating the release of ligands and interaction with biological targets. nih.gov
The electron transfer mechanism can also be influenced by protonation events, especially when the imidazole ligand is deprotonated upon coordination. In such cases, the redox potential of the complex can be pH-dependent. For the ruthenium complex with the deprotonated naphthoquinone-annelated imidazole ligand, the imidazolate moiety is proton-sensitive, which can modulate the electronic properties and, consequently, the redox behavior of the complex. mdpi.com
In copper(II) complexes with related azo-imidazole ligands, the primary redox process is the Cu(II)/Cu(I) couple. The electron transfer is typically a one-electron process. The stability and accessibility of the Cu(I) state are crucial for the potential catalytic applications of these complexes, for instance, in atom transfer radical polymerization (ATRP) or click chemistry.
The study of electron transfer mechanisms in these systems is not only fundamental to understanding their chemical reactivity but also underpins their potential use as redox mediators in electrochemical sensors and as components in molecular electronic devices. google.com The ability of the naphthyl group to participate in π-stacking interactions can also influence the intermolecular electron transfer rates in the solid state.
Applications in Materials Science and Catalysis
Applications in Optoelectronic Materials
The fusion of the electron-rich imidazole (B134444) ring and the extended π-system of the naphthalene (B1677914) group endows 4-(naphthalen-1-yl)-1H-imidazole with intriguing photophysical properties, making it a promising candidate for various optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs)
While direct studies on this compound in OLEDs are not extensively documented, the broader class of imidazole and naphthalene-based derivatives has demonstrated significant potential as emitters and host materials in OLEDs. These materials are known for their high thermal stability, good charge transport properties, and tunable emission colors. For instance, derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and used as fluorescent emitters in OLEDs, achieving deep-blue and blue emissions with maximum external quantum efficiencies (EQEs) ranging from 0.6% to 1.1%. mdpi.com
Phenanthro[9,10-d]imidazole (PI) derivatives, which share structural similarities with the naphthalene-imidazole core, have been successfully employed as deep-blue emitters. These materials can exhibit aggregation-induced emission (AIE) and bipolar transporting properties, leading to highly efficient OLEDs. For example, a non-doped OLED device based on a PI derivative achieved a maximum EQE of 4.07% with low-efficiency roll-off. researchgate.net Another study on a pyrene[4,5-d]imidazole-pyrene molecule reported a non-doped blue OLED with an impressive maximum EQE of 8.52% and a maximum brightness of 75,687 cd/m². chinesechemsoc.org These findings suggest that the this compound scaffold holds promise for the development of efficient light-emitting materials.
Table 1: Performance of Imidazole-Based Derivatives in OLEDs
| Emitter/Host Material | Max. EQE (%) | Emission Color | CIE Coordinates | Ref |
|---|---|---|---|---|
| Carbazole/Diphenyl Imidazole Derivative | 1.1 | Deep-Blue | (0.16, 0.08) | mdpi.com |
| Phenanthro[9,10-d]imidazole-TPE Derivative | 4.07 | Deep-Blue | Not Specified | researchgate.net |
| Pyrene[4,5-d]imidazole-Pyrene Derivative | 8.52 | Blue | (0.15, 0.21) | chinesechemsoc.org |
Dye-Sensitized Solar Cells (DSSCs)
Imidazole-based compounds have been extensively investigated as organic dyes in dye-sensitized solar cells (DSSCs) due to their excellent light-harvesting capabilities and electron injection efficiencies. nih.gov The imidazole ring can act as a π-spacer or an electron donor in donor-π-acceptor (D-π-A) type dyes. Studies on 1-alkyl-1H-imidazole-based dipolar organic compounds, where electron donors are placed at the 4 and 5-positions of the imidazole ring, have shown promising results. These DSSCs exhibited power conversion efficiencies (PCEs) ranging from 3.06% to 6.35%. nih.gov
Furthermore, the introduction of a naphthalene moiety can enhance the light-harvesting properties of the dye. For example, a study on 4-phenyldiazenylnaphthalen-1-ol as a sensitizer (B1316253) for DSSCs reported an optical band gap of 1.95 eV, which is comparable to that of the standard N719 dye. researchgate.net The synthesis of new imidazole derivative dyes and their application in DSSCs have demonstrated that modifications to the imidazole ring can significantly impact the cell's performance, with one study achieving a PCE of 2.01%. ekb.eg These results highlight the potential of this compound as a core structure for designing efficient sensitizers for DSSCs.
Table 2: Photovoltaic Performance of Imidazole-Based Dyes in DSSCs
| Dye | PCE (%) | Jsc (mA/cm²) | Voc (mV) | FF (%) | Ref |
|---|---|---|---|---|---|
| 1-Alkyl-1H-imidazole based dye (best performing) | 6.35 | Not Specified | Not Specified | Not Specified | nih.gov |
| Imidazole derivative dye (PP3) | 2.01 | 3.75 | 0.73 | 73.9 | ekb.eg |
Molecular Switches
The photochromic properties of naphthalene-bridged imidazole dimers make them excellent candidates for molecular switches. neocities.orgnih.gov These molecules can undergo reversible changes in their absorption spectra upon irradiation with light of specific wavelengths. This photochromism is often based on the reversible formation and dissociation of a radical pair. neocities.org For instance, a naphthalene-bridged imidazole dimer constrained to an "anti" conformation exhibits fast photochromic behavior. neocities.org The transient colored species of this dimer shows a distinct absorption band characteristic of the triphenylimidazolyl radical. neocities.org
Furthermore, the development of red or near-infrared (NIR) light-switchable photochromic molecules is of great interest for applications in biological systems and efficient sunlight utilization. nih.gov Binaphthyl-bridged imidazole dimers have been designed to operate with red or NIR light, demonstrating negative photochromism where the stable colored form converts to a metastable colorless form upon irradiation. nih.gov The fast switching capabilities of these imidazole-based systems, with thermal back reactions occurring on the millisecond timescale, make them promising for applications such as ophthalmic lenses and dynamic covalent molecular switches. neocities.orgrsc.orgrsc.org
Fluorescent Probes and Labels
The inherent fluorescence of the naphthalene-imidazole scaffold makes it a valuable platform for the development of fluorescent probes and labels for the detection of various analytes. A fluorescent chemosensor based on a 4,5-diphenyl-1H-imidazole core with a naphthalene substituent has been shown to selectively detect iron(III) ions (Fe³⁺) through fluorescence quenching. nih.gov The binding of Fe³⁺ to the sensor leads to a discernible decrease in its fluorescence intensity. nih.gov
The mechanism of fluorescence quenching can be attributed to chelation-quenched fluorescence (CHQF). nih.gov The binding constant for the complex formation between the sensor and Fe³⁺ can be determined using the Benesi-Hildebrand equation. nih.gov The development of such probes is crucial for monitoring environmentally and biologically important species. The versatility of the imidazole structure allows for the design of probes with high selectivity and sensitivity for various targets. nih.gov
Organic Semiconductors
Naphthalene and imidazole derivatives have independently shown great promise as organic semiconductors for applications in organic thin-film transistors (OTFTs). nih.govresearchgate.netnih.gov The combination of these two moieties in this compound suggests its potential as a semiconducting material. Naphthalene diimide (NDI) based molecules have been investigated as n-type semiconductors, exhibiting electron mobility values up to 3.58×10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov
The charge transport properties of organic semiconductors are highly dependent on their molecular structure and packing in the solid state. The introduction of different functional groups can tune the HOMO and LUMO energy levels, thereby influencing the charge injection and transport characteristics. nih.govrsc.org For example, a series of naphthalene derivatives connected through different linkages (α-bond, double bond, and triple bond) were synthesized and showed varying mobilities in OTFTs, with the highest mobility reaching 0.53 cm² V⁻¹ s⁻¹. nih.gov The imidazole moiety is known to facilitate electron or hole transfer in organic molecules and is often incorporated into electron-transporting or bipolar host materials for OLEDs. researchgate.net
Table 3: Performance of Naphthalene-Based Organic Semiconductors in OTFTs
| Semiconductor Material | Mobility (cm²/Vs) | On/Off Ratio | Ref |
|---|---|---|---|
| Naphthalene Diimide - C60 (S4) | 3.58 x 10⁻⁴ (electron) | 10³ | nih.gov |
Catalytic Applications in Organic Transformations
The imidazole ring is a key component of N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis. While the direct catalytic application of this compound is not extensively reported, the synthesis of related structures points towards its potential in this field. For example, the synthesis of 4,5‐diphenyl‐1‐methyl‐2‐(2‐naphthyl)‐1H‐imidazole has been achieved through a Ni(0)‐catalyzed direct C-2 arylation of an imidazole, highlighting the use of transition metal catalysis in functionalizing the imidazole core. researchgate.net
Furthermore, the synthesis of 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol derivatives has been reported, with these compounds showing potential in various applications due to their biological activities. openreadings.eu The imidazole scaffold is versatile and can be readily functionalized to create novel catalysts for a variety of organic transformations, including cross-coupling reactions and multicomponent reactions. researchgate.net The development of new catalytic systems based on functionalized imidazoles is an active area of research with the potential to provide more efficient and selective synthetic routes to valuable chemical compounds.
Organometallic Catalysis
The field of organometallic catalysis has begun to explore the utility of this compound and its derivatives as ligands for transition metal catalysts. The imidazole moiety provides a strong coordination site for metal centers, while the appended naphthalene group can influence the catalyst's stability, solubility, and steric environment, thereby tuning its activity and selectivity.
While specific research detailing the direct use of this compound in organometallic catalysis is still emerging, studies on closely related structures provide valuable insights. For instance, the naphthalene analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, has been shown to be a highly potent and selective agonist for α2-adrenoceptors, highlighting the significant biological activity that can be imparted by the naphthyl-imidazole scaffold. nih.gov This bioactivity hints at the potential for designing metalloenzymes or biomimetic catalysts.
Furthermore, the synthesis of various substituted naphthyl-imidazole derivatives is an active area of research. For example, 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol derivatives have been synthesized, demonstrating the accessibility of a diverse range of functionalized ligands based on the core structure. These synthetic efforts are crucial for expanding the library of potential ligands for organometallic catalysis.
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The primary role of this compound in catalysis is as a ligand, a molecule that binds to a central metal atom to form a coordination complex. This complex then acts as the active catalyst. The electronic properties of the imidazole ring and the steric bulk of the naphthalene group are key to its effectiveness as a ligand.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of imidazole and its derivatives have been shown to be effective catalysts for various organic reactions. For instance, metal(II) complexes with imidazole have been investigated for the catalytic oxidation of styrene. nih.gov While this research used unsubstituted imidazole, it establishes a precedent for the catalytic activity of imidazole-based metal complexes. The introduction of the naphthyl group in this compound is expected to modify the electronic and steric environment around the metal center, potentially leading to enhanced catalytic performance in similar oxidation reactions.
The development of imidazolium (B1220033) salts as precursors for N-heterocyclic carbene (NHC) catalysts is another significant area. nih.gov Although not directly involving this compound, this research demonstrates the versatility of the imidazole core in generating highly active and stable catalysts for a wide range of reactions, including the synthesis of bis(indolyl)methanes. nih.gov The synthesis of analogous NHCs from this compound could pave the way for new catalytic applications.
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Imidazole derivatives are being incorporated into solid supports to create robust and reusable heterogeneous catalysts.
One promising approach is the functionalization of Metal-Organic Frameworks (MOFs) with imidazole-containing ligands. For example, Pd clusters supported on Schiff base–imidazole-functionalized MOFs have demonstrated excellent catalytic activity and reusability in Suzuki coupling reactions. frontiersin.org The imidazole units in the MOF structure play a crucial role in stabilizing the palladium nanoparticles and enhancing their catalytic performance. This suggests that this compound could be a valuable building block for designing novel MOF-based heterogeneous catalysts.
Another strategy involves the use of zeolitic imidazolate frameworks (ZIFs). Doping the surface of ZIF-8 with nickel has resulted in a highly active heterogeneous catalyst for ethylene (B1197577) dimerization. researchgate.net The imidazole linkers in the ZIF structure provide the coordination environment for the active metal sites. The incorporation of the bulkier this compound as a linker could lead to ZIFs with modified pore structures and catalytic selectivities.
Development of Novel Catalytic Systems Utilizing this compound Derived Catalysts
The unique properties of this compound are driving the development of new and improved catalytic systems. Research is focused on leveraging the specific attributes of this compound to achieve higher efficiency, selectivity, and stability in catalytic processes.
The synthesis of novel coordination complexes with various transition metals is a key area of development. The interaction of 1-(naphthalen-1-yl)-2,4,5-triphenyl-1H-imidazole with semiconductor nanomaterials like ZnO, Mn-doped TiO2, and BaTiO3 has been studied, revealing photoinduced electron transfer processes. nih.gov This points towards the potential application of this compound-based systems in photocatalysis. The strong adsorption of the imidazole derivative on the surface of nanocrystals, mediated by the nitrogen atom, suggests a pathway for creating efficient hybrid photocatalysts. nih.gov
The development of catalysts for specific organic transformations is also a major focus. While direct examples with this compound are still emerging, the broader class of N-arylated imidazoles has been shown to be effective in various catalytic applications. For instance, 1-(4-methoxyphenyl)-1H-imidazole has been used as a catalyst in the epoxidation of olefins. nih.gov This suggests that this compound could also be explored as an organocatalyst or as a ligand in similar transformations.
The design of catalytic systems for environmentally important reactions is another promising direction. The selective oxidation of naphthalene is a significant industrial process, and combinatorial screening methods are being used to discover new heterogeneous catalysts for this reaction. nih.gov The structural similarity of this compound to the substrate suggests its potential as a ligand or a catalyst component in such systems, possibly influencing the reaction's selectivity towards desired products.
Below is a table summarizing some of the key research findings related to the catalytic applications of imidazole derivatives, providing a basis for the future development of catalysts based on this compound.
| Catalyst System | Reaction | Key Findings |
| Imidazolium Salts | Synthesis of bis(indolyl)methanes | Catalyze the reaction at room temperature with excellent yields. nih.gov |
| Metal(II) complexes with imidazole | Styrene oxidation | Exhibit catalytic activity, which can be tuned by the metal center. nih.gov |
| Pd clusters on Schiff base–imidazole-functionalized MOFs | Suzuki coupling | Highly active and reusable heterogeneous catalyst. frontiersin.org |
| Ni-doped ZIF-8 | Ethylene dimerization | Demonstrates high activity and stability. researchgate.net |
| 1-(naphthalen-1-yl)-2,4,5-triphenyl-1H-imidazole with semiconductor nanoparticles | Photoinduced electron transfer | Shows potential for photocatalytic applications. nih.gov |
Supramolecular Chemistry and Crystal Engineering of 4 Naphthalen 1 Yl 1h Imidazole
Design and Construction of Supramolecular Architectures
The design and construction of supramolecular architectures using 4-(naphthalen-1-yl)-1H-imidazole as a building block, or "tecton," are guided by the predictable nature of its functional groups. The imidazole (B134444) ring is a particularly robust hydrogen-bonding motif. Specifically, the pyrrole-type N-H group acts as a hydrogen bond donor, while the pyridine-type nitrogen atom serves as a hydrogen bond acceptor. This dual functionality allows for the formation of strong and directional N-H···N hydrogen bonds, which are a cornerstone of crystal engineering with imidazole derivatives. researchgate.netresearchgate.net These interactions reliably guide molecules into specific arrangements, often forming one-dimensional chains or tapes. researchgate.net
Polymorphism and Cocrystal Formation
The ability of a molecule to crystallize in multiple different solid-state forms (polymorphism) or to co-crystallize with other molecules (cocrystal formation) is of immense importance, particularly in the pharmaceutical industry. researchgate.net The rich variety of non-covalent interactions available to this compound suggests a high propensity for forming polymorphs and cocrystals.
Control over the solid-state form of this compound can be exerted by manipulating the crystallization conditions, such as solvent, temperature, and pressure. Different solvents can promote the formation of different hydrogen-bonding or π-stacking patterns, leading to distinct polymorphs with varying physical properties like solubility and melting point. researchgate.net
Furthermore, the introduction of a second molecule, a "coformer," can lead to the formation of cocrystals. By selecting coformers with complementary functional groups (e.g., carboxylic acids that can form strong O-H···N hydrogen bonds with the imidazole nitrogen, or planar aromatic molecules that can co-stack with the naphthalene (B1677914) ring), it is possible to rationally design new crystalline solids. bath.ac.uk For example, a cocrystal with a dicarboxylic acid could lead to a hydrogen-bonded network where the acid bridges the imidazole tapes, forming a robust 2D or 3D architecture. This control over the supramolecular assembly is the central goal of crystal engineering.
Impact on Material Properties
The supramolecular arrangement of this compound, driven by non-covalent interactions, is a critical determinant of its bulk material properties. While specific studies on the material properties of this compound are not extensively documented, the behavior of closely related naphthalene-imidazole systems provides significant insights into how crystal packing and molecular self-assembly can influence characteristics such as luminescence and electronic properties.
Research on a naphthalene–phenanthro[9,10-d]imidazole-based π-conjugated molecule, for instance, has demonstrated that its self-assembly can lead to tunable luminescence. rsc.org The aggregation of these molecules, influenced by factors like solvent polarity, can result in varied emission colors, spanning from blue to white light. rsc.org This phenomenon, known as aggregation-induced emission (AIE), is a direct consequence of the supramolecular organization. In the solid state, the restriction of intramolecular rotations due to crystal packing can minimize non-radiative decay pathways, leading to enhanced fluorescence. The specific arrangement of the naphthalene and imidazole moieties, including π-π stacking distances and hydrogen bonding networks, dictates the extent of electronic communication between molecules, which in turn governs the photophysical properties of the material.
Furthermore, the self-assembly of such molecules has been harnessed to create artificial light-harvesting systems. rsc.org In these systems, the organized structure allows for efficient energy transfer from a donor molecule (the naphthalene-imidazole derivative) to an acceptor. rsc.org This highlights the potential for designing advanced materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors, by controlling the supramolecular architecture of this compound and its analogues. The efficiency of these materials is intrinsically linked to the precise control of intermolecular distances and orientations within the crystal lattice or self-assembled superstructure.
Self-Assembly Processes in Solution and Solid State
The self-assembly of this compound is governed by a combination of directional hydrogen bonds and non-directional π-π stacking interactions, both in solution and in the solid state. The interplay of these forces directs the formation of well-defined supramolecular structures.
In solution, the self-assembly of related naphthalene-imidazole compounds is highly dependent on the solvent environment. rsc.org For example, a study on a naphthalene–phenanthro[9,10-d]imidazole-based molecule showed that varying the polarity of the medium (by changing the ratio of THF to water) induces the formation of different superstructures with distinct morphologies and tunable emission properties. rsc.org In a less polar medium, the molecules may exist as monomers, while increasing the polarity can promote aggregation through hydrophobic interactions and π-π stacking of the naphthalene rings, leading to the formation of organized assemblies. rsc.org This solvent-dependent self-assembly allows for dynamic control over the material's properties in the solution state.
In the solid state, the self-assembly is dictated by the principles of crystal engineering, where molecules arrange themselves to maximize stabilizing interactions. For naphthalene-imidazole systems, a key interaction is the hydrogen bond between the N-H of the imidazole ring and a nitrogen atom of an adjacent imidazole or another hydrogen bond acceptor. This is exemplified in the co-crystal of naphthalene-2,7-diol and imidazole, where O-H···N and N-H···O hydrogen bonds are the primary drivers of the crystal packing, forming one-dimensional chains. researchgate.net
Table 1: Crystallographic and Hydrogen Bond Data for Naphthalene-2,7-diol–imidazole (1/1) Co-crystal researchgate.net
| Crystal Data | |
| Formula | C₁₀H₈O₂·C₃H₄N₂ |
| Molecular Weight | 228.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.200 (3) |
| b (Å) | 7.2927 (18) |
| c (Å) | 22.375 (5) |
| β (°) | 101.921 (4) |
| Volume (ų) | 2267.1 (9) |
| Z | 8 |
| Hydrogen Bond Geometry (Å, °) | |
| D-H···A | d(D-H) |
| O-H···N | 0.82 |
| N-H···O | 0.86 |
| O-H···O | 0.82 |
| Data is for the analogous compound Naphthalene-2,7-diol–imidazole (1/1) as a representative example of naphthalene-imidazole interactions. |
The combination of these directional and non-directional forces leads to a robust and predictable self-assembly process, making this compound and related compounds promising building blocks for the construction of functional supramolecular materials.
Advanced Analytical Methods for In Depth Characterization of 4 Naphthalen 1 Yl 1h Imidazole Systems
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis is a crucial technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This analysis provides critical data on decomposition temperatures, which is indicative of the material's operational limits and shelf-life.
While specific TGA data for 4-(naphthalen-1-yl)-1H-imidazole is not extensively documented in publicly available literature, the thermal behavior of related imidazole (B134444) and naphthalene (B1677914) derivatives offers valuable insights. For instance, studies on various imidazole derivatives show a wide range of thermal decomposition temperatures, heavily influenced by their substituent groups. researchgate.netlew.ro Research on fluorophores incorporating phenanthroimidazole moieties, which are structurally related to naphthalene-imidazole systems, has demonstrated high thermal stability, with decomposition temperatures (Td), corresponding to a 5% weight loss, often exceeding 300°C. researchgate.net For example, a deep blue emissive material, MCNPIBI, which contains a phenanthroimidazole core, exhibits significant thermal stability. researchgate.net Similarly, other triphenylamine-imidazole based fluorophores have shown decomposition temperatures around 304°C and 350°C. researchgate.net Another related fluorophore demonstrated a remarkable thermal decomposition temperature of approximately 446°C. researchgate.net
The thermal degradation of imidazoline (B1206853) derivatives has been observed to occur in two distinct temperature domains: an endothermic region from 10-360°C and an exothermic region from 360-600°C. lew.ro The temperatures for 10% weight loss (T10) for these compounds range from 238-279°C, while the temperatures for 50% weight loss (T50) are between 291-340°C. lew.ro
Table 1: Expected TGA Data for this compound Based on Related Compounds
| Parameter | Expected Value | Reference Compounds |
| Onset Decomposition Temperature (Td) | > 300 °C | Phenanthroimidazole derivatives researchgate.net |
| Temperature at 10% Weight Loss (T10) | 238-279 °C | Imidazoline derivatives lew.ro |
| Temperature at 50% Weight Loss (T50) | 291-340 °C | Imidazoline derivatives lew.ro |
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it allows for the simultaneous elemental analysis of the sample, providing qualitative and quantitative information about the elemental composition of the viewed area.
For this compound systems, such as thin films or coatings, SEM would reveal details about surface texture, grain size, film continuity, and the presence of any defects. mdpi.com While direct SEM-EDS analysis of this specific compound is not widely published, studies on related materials provide a clear indication of the expected outcomes. For example, in the analysis of paint layers, SEM has been used to confirm film thickness and observe surface morphology. researchgate.net The technique can be employed to examine cross-sections of films, revealing their internal structure. researchgate.net
EDS analysis would be instrumental in confirming the elemental composition of this compound, which is comprised of carbon, nitrogen, and hydrogen. The EDS spectrum would show distinct peaks corresponding to the characteristic X-ray emissions of carbon and nitrogen. This is particularly useful for confirming the purity of the material and for creating elemental maps that show the distribution of these elements across the sample's surface. In composite systems, where this compound might be integrated with other materials, EDS mapping is invaluable for visualizing the distribution of each component. For instance, in a study of an imidazole-functionalized nanocomplex, EDS could be used to map the distribution of the organic and inorganic components.
Table 2: Expected EDS Data for this compound
| Element | Expected Presence | Atomic % (Theoretical) |
| Carbon (C) | Yes | ~84.8% |
| Nitrogen (N) | Yes | ~15.2% |
| Hydrogen (H) | Yes (Not detectable by EDS) | - |
Note: Theoretical atomic percentages are calculated based on the molecular formula C₁₃H₁₀N₂.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography at the nanoscale. spectraresearch.com It is an invaluable tool for characterizing thin films and coatings of organic molecules like this compound, as it can be operated in various environments and does not require the sample to be conductive. spectraresearch.com
AFM analysis of a thin film of this compound would yield detailed images of the surface, revealing features such as grain size, surface roughness, and the presence of any ordered structures or defects. researchgate.netsemanticscholar.org The quantitative data obtained from AFM includes parameters like the root-mean-square (RMS) roughness, average roughness, and peak-to-valley height, which are critical for understanding the film's quality and its suitability for various applications, such as in organic electronics. spectraresearch.comsemanticscholar.org
For instance, in studies of other organic thin films, AFM has been used to monitor how surface roughness and grain size change with deposition conditions or post-deposition annealing. semanticscholar.org The morphology of thin films, including the formation of crystalline domains or amorphous regions, can be directly visualized. spectraresearch.com Research on naphthalene imide derivatives has utilized tapping-mode AFM to characterize thin films for applications in organic field-effect transistors. researchgate.net It is expected that thin films of this compound would form surfaces with distinct nanoscale features that could be precisely measured with AFM. The analysis can be performed on films with thicknesses ranging from a few nanometers to several hundred nanometers. researchgate.net
Table 3: Hypothetical AFM Data for a this compound Thin Film
| Parameter | Hypothetical Value | Significance |
| Scan Size | 1 µm x 1 µm | Provides a representative area of the surface. |
| RMS Roughness (Rq) | 1-10 nm | Indicates the smoothness of the film surface. |
| Average Roughness (Ra) | 0.8-8 nm | A measure of the average surface height variations. |
| Mean Grain Size | 50-200 nm | Relates to the crystallinity and packing of the molecules. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com XPS is a powerful tool for analyzing the surface of this compound systems, providing information from the top 5-10 nm of the material. youtube.com
An XPS survey scan of this compound would confirm the presence of carbon and nitrogen. High-resolution spectra of the C 1s and N 1s regions would provide detailed information about the chemical bonding environments. For example, the C 1s spectrum could be deconvoluted to distinguish between C-C bonds in the naphthalene ring, C-H bonds, and the C-N and C=N bonds within the imidazole ring. Similarly, the N 1s spectrum would reveal the chemical states of the two nitrogen atoms in the imidazole ring.
A study on 4-methyl-2-phenyl-imidazole adsorbed on a copper surface demonstrated that XPS can be used to determine the orientation of the molecule on the surface by analyzing the relative intensities of the C and N signals. rsc.org It was suggested that the molecule orients itself flat on the copper surface. rsc.org Angle-resolved XPS (ARXPS) studies on imidazolium-based ionic liquids have also successfully determined the orientation of the alkyl chains at the liquid-vacuum interface. rsc.org Such detailed analysis would be invaluable for understanding the interfacial properties of this compound in various applications. In a study of an imidazole-functionalized nanocomplex, XPS analysis confirmed the presence of Cu, O, C, and N, with high-resolution spectra of Cu 2p indicating its oxidation state. acs.org
Table 4: Expected XPS Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) | Chemical Environment |
| Carbon | C 1s | ~284.8 | C-C, C-H (adventitious carbon reference) |
| C 1s | ~285.5 | C-N in imidazole ring | |
| C 1s | ~286.5 | C=N in imidazole ring | |
| Nitrogen | N 1s | ~398.7 | Pyridinic nitrogen (-N=) |
| N 1s | ~400.0 | Pyrrolic nitrogen (-NH-) |
Note: These are approximate binding energies and can vary slightly depending on the specific chemical environment and instrument calibration.
Future Research Directions and Potential Innovations
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally friendly synthetic methods for obtaining 4-(naphthalen-1-yl)-1H-imidazole and its derivatives is a key area of future research. While traditional methods exist, the focus is shifting towards "green" chemistry principles to reduce waste, energy consumption, and the use of hazardous reagents.
Future research will likely focus on:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better scalability and safety.
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild, environmentally benign conditions.
A comparative look at existing and potential synthetic strategies highlights the move towards more sustainable practices.
| Synthetic Aspect | Traditional Methods | Emerging Sustainable Methods |
| Catalyst | Often require stoichiometric amounts of reagents. | Use of catalytic amounts of reusable materials (e.g., zeolites). rsc.org |
| Solvent | Often rely on volatile organic compounds (VOCs). | Exploration of greener solvents like water, ionic liquids, or solvent-free conditions. |
| Energy Input | Typically involves prolonged heating. | Microwave irradiation or flow chemistry for efficient energy use. |
| Reaction Steps | Multi-step synthesis with isolation of intermediates. | One-pot reactions to improve efficiency and reduce waste. nih.gov |
Advanced Functional Material Development Based on this compound Derivatives
The unique photophysical properties of the naphthalene (B1677914) and imidazole (B134444) moieties make this compound a valuable building block for advanced functional materials. The aromatic nature of the naphthalene group and the electron-donating properties of the imidazole ring can be tailored to create materials with specific optical and electronic characteristics.
Research is actively pursuing the development of derivatives for applications in:
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of these compounds are being investigated for use as emitters or host materials in OLED devices. The enhancement of luminescence is a key area of study. nih.gov
Fluorescent Chemosensors: Derivatives of this compound can be designed to exhibit changes in their fluorescence upon binding to specific ions or molecules. This "turn-off" or "turn-on" fluorescence response allows for the sensitive and selective detection of various analytes. nih.gov
π-Conjugated Systems: The incorporation of this compound into larger π-conjugated molecules can lead to materials with tunable luminescence and self-assembly properties, which are crucial for applications in organic optoelectronics. rsc.org
The following table summarizes some of the functional materials derived from related naphthalene-imidazole structures and their potential applications.
| Material Type | Key Property | Potential Application | Supporting Evidence |
| Fluorescent Chemosensor | Selective fluorescence quenching in the presence of Fe³⁺ ions. | Detection of metal ions in biological and environmental samples. | nih.gov |
| Photoluminescent Material | Enhanced luminescence when combined with ZnO and Bi₂O₃ nanocrystals. | Host materials for luminescent devices. | nih.gov |
| π-Conjugated Molecule | Aggregation-induced tunable luminescence. | Organic optoelectronics and white-light emitting materials. | rsc.org |
Deeper Computational Insights into Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the structure-property relationships of this compound and its derivatives. These theoretical studies provide valuable insights that can guide the design of new molecules with desired functionalities.
Future computational research will likely focus on:
Excited State Properties: More accurate calculations of excited state properties to better predict and understand the photoluminescent behavior of these molecules. nih.gov
Reaction Mechanisms: Detailed modeling of synthetic reaction pathways to optimize conditions and explore novel transformations.
Intermolecular Interactions: Simulating how these molecules interact with each other and with their environment, which is critical for understanding self-assembly and sensor mechanisms. rsc.org
Quantum chemical calculations provide data on key molecular parameters.
| Computational Method | Property Investigated | Significance | Reference |
| DFT (B3LYP) | HOMO-LUMO energy gap | Predicts electronic transitions and reactivity. nih.govphyschemres.org | nih.govphyschemres.org |
| TD-DFT | Excited state intramolecular proton transfer (ESIPT) | Explains large Stokes shifted fluorescence. nih.gov | nih.gov |
| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifies sites for electrophilic and nucleophilic attack. nih.gov | nih.gov |
Integration with Emerging Technologies (e.g., Quantum Computing in Chemical Design)
The advent of quantum computing holds the potential to revolutionize chemical design. While still in its early stages, quantum computing could overcome the limitations of classical computers in accurately simulating complex molecular systems. dtu.dkdtu.dk
For a molecule like this compound, quantum computing could enable:
Highly Accurate Property Prediction: More precise calculations of electronic structure, leading to better predictions of photophysical and chemical properties. dtu.dk
De Novo Molecular Design: The ability to design novel derivatives with optimized properties for specific applications by exploring a vast chemical space that is currently inaccessible.
Understanding Complex Reactions: Simulating the dynamics of chemical reactions with unprecedented accuracy, aiding in the discovery of new synthetic routes. dtu.dk
The integration of quantum computing with traditional computational chemistry is expected to accelerate the discovery and development of new materials based on the this compound scaffold.
Expanding Applications in Specialized Chemical Fields (e.g., Analytical Sensing, Environmental Remediation)
The unique chemical and photophysical properties of this compound and its derivatives make them promising candidates for a range of specialized applications.
In analytical sensing , research is focused on developing highly selective and sensitive chemosensors. The ability to fine-tune the structure of the imidazole and naphthalene components allows for the creation of sensors for a variety of targets, including metal ions and small organic molecules. nih.gov Future work will likely involve the development of sensor arrays for the simultaneous detection of multiple analytes.
In environmental remediation , the potential of these compounds is an emerging area of interest. Their ability to bind to metal ions suggests possible applications in:
Heavy Metal Sequestration: Designing derivatives that can selectively capture toxic heavy metals like lead, mercury, and cadmium from contaminated water.
Photocatalysis: Investigating the use of these compounds in photocatalytic systems for the degradation of organic pollutants.
Further research is needed to fully explore and optimize the use of this compound-based materials for environmental applications.
Q & A
Q. What are the optimal synthetic routes for 4-(naphthalen-1-yl)-1H-imidazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves alkylation of 1H-imidazole with a naphthylmethyl halide. A common approach uses potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 6–12 hours . Catalyst selection (e.g., Pd/C vs. Raney Ni) and solvent systems significantly impact yields; for example, substituting ethanol with water may reduce side reactions like dehalogenation . Optimization should include LC-MS monitoring to track intermediates and minimize byproducts .
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the imidazole ring and naphthalene group .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous imidazole-naphthalene hybrids .
- Mass spectrometry (HRMS) : Validate molecular weight (MW: 220.27 g/mol) and purity .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: The compound is stable under standard lab conditions but sensitive to prolonged exposure to light, moisture, or strong oxidizers. Store in airtight containers at –20°C in desiccated environments. Solubility data (e.g., in DMSO or ethanol) should guide solvent selection for biological assays .
Q. What initial biological screening strategies are recommended for this compound?
Methodological Answer: Prioritize assays based on imidazole derivatives' known activities:
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Enzyme inhibition : Test against cytochrome P450 isoforms or kinases using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
Methodological Answer:
- Variation of substituents : Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) to the naphthalene or imidazole ring to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
- In vitro/in vivo correlation : Compare enzyme inhibition data (e.g., IC₅₀) with pharmacokinetic profiles in rodent models .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Map binding poses to receptors like CYP51 (antifungal target) or EGFR (anticancer target) using AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics for enzyme-substrate interactions .
- Metabolic profiling : Use LC-HRMS to identify metabolites in hepatic microsomes, assessing metabolic stability .
Q. How can researchers analyze and mitigate synthetic byproducts or impurities?
Methodological Answer:
- Chromatographic purification : Employ flash column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC .
- Byproduct identification : Use GC-MS or NMR to trace undesired products (e.g., dehalogenated derivatives) and adjust catalyst systems accordingly .
Q. How should conflicting literature data on bioactivity or synthesis yields be resolved?
Methodological Answer:
- Cross-validate protocols : Reproduce methods from multiple sources while controlling variables (e.g., solvent purity, reaction temperature) .
- Consult patent databases : Identify proprietary synthesis modifications or unreported side reactions .
- Collaborative verification : Share samples with independent labs for comparative bioactivity assays .
Q. What computational tools predict the reactivity or physicochemical properties of this compound?
Methodological Answer:
- DFT calculations : Gaussian or ORCA software to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic attack .
- ADMET prediction : SwissADME or ADMETLab to estimate solubility, permeability, and toxicity .
Q. What strategies assess the compound’s stability under extreme conditions (e.g., acidic/basic media)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
